Leuciglumer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

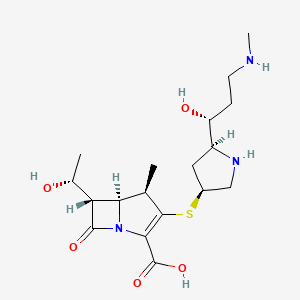

Die Synthese von Leuciglumer umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind in der Literatur nicht leicht zugänglich. allgemeine Prinzipien der organischen Synthese, wie die Verwendung von Schutzgruppen, die selektive Funktionalisierung und Reinigungstechniken, werden wahrscheinlich angewendet.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie präparative Flüssigchromatographie können zur Isolierung und Reinigung der Verbindung verwendet werden .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Amine). Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsprozesse zu Carbonsäuren führen, während Reduktionsreaktionen Alkohole erzeugen können.

Analyse Chemischer Reaktionen

Types of Reactions

Leuciglumer can undergo various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Leuciglumer hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.

Medizin: Erforscht auf sein therapeutisches Potenzial bei verschiedenen Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Obwohl detaillierte Informationen über seinen Mechanismus begrenzt sind, ist bekannt, dass er seine Wirkung durch Bindung an Zielproteine und Modulation deren Aktivität ausübt. Dies kann zu Veränderungen in zellulären Prozessen und physiologischen Reaktionen führen .

Wirkmechanismus

The mechanism of action of Leuciglumer involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to exert its effects through binding to target proteins and modulating their activity. This can lead to changes in cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Leuciglumer kann mit anderen ähnlichen Verbindungen auf Basis seiner chemischen Struktur und biologischen Aktivität verglichen werden. Einige ähnliche Verbindungen umfassen:

Leucin: Eine Aminosäure mit einer ähnlichen Struktur, aber unterschiedlichen biologischen Funktionen.

Glutamat: Eine weitere Aminosäure, die strukturelle Ähnlichkeiten mit this compound aufweist.

N-Acetyl-Leucin: Ein Derivat von Leucin mit unterschiedlichen pharmakologischen Eigenschaften.

Eigenschaften

CAS-Nummer |

41385-14-2 |

|---|---|

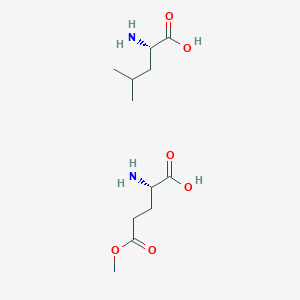

Molekularformel |

C12H24N2O6 |

Molekulargewicht |

292.33 g/mol |

IUPAC-Name |

(2S)-2-amino-5-methoxy-5-oxopentanoic acid;(2S)-2-amino-4-methylpentanoic acid |

InChI |

InChI=1S/C6H11NO4.C6H13NO2/c1-11-5(8)3-2-4(7)6(9)10;1-4(2)3-5(7)6(8)9/h4H,2-3,7H2,1H3,(H,9,10);4-5H,3,7H2,1-2H3,(H,8,9)/t4-;5-/m00/s1 |

InChI-Schlüssel |

ACYNOJOVIUFXEQ-KDDYFZQKSA-N |

SMILES |

CC(C)CC(C(=O)O)N.COC(=O)CCC(C(=O)O)N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)O)N.COC(=O)CC[C@@H](C(=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)O)N.COC(=O)CCC(C(=O)O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

41385-14-2 |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Leuciglumer; Leuciglumere; Leuciglumero; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methyl]prop-2-yn-1-amine](/img/structure/B1674711.png)